molecular formula C20H32O5 B7852388 15(R)-Prostaglandin D2

15(R)-Prostaglandin D2

Cat. No. B7852388
M. Wt: 352.5 g/mol
InChI Key: BHMBVRSPMRCCGG-OFUVTSKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15(R)-Prostaglandin D2 is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Inflammatory Diseases

15(R)-Prostaglandin D2 (PGD2) has been identified as a potent and selective agonist for the CRTH2/DP2 receptor in human eosinophils. This finding is significant in understanding the role of PGD2 in asthma and allergic diseases, as it activates human eosinophils through the DP2 receptor, which is also expressed on T helper cell type 2 (Th2) cells. The selective activation of this receptor by 15(R)-PGD2 suggests potential applications in probing the physiological role of this receptor in inflammatory diseases (Monneret et al., 2003).

2. Neuroprotective Effects in Ischemic Stroke

Research indicates that increased plasma levels of 15-deoxy prostaglandin J2 (15-dPGJ2), a derivative of PGD2, are associated with a good outcome in acute atherothrombotic ischemic stroke. This prostaglandin has been proposed as the endogenous ligand of peroxisome proliferator-activated receptor-γ (PPARγ), known for its potent anti-inflammatory actions. Elevated levels of 15-dPGJ2 were correlated with smaller infarct volumes and better early and late neurological outcomes, suggesting a neuroprotective role in stroke (Blanco et al., 2005).

3. Anti-Inflammatory Properties

15-deoxy-delta 12,14-prostaglandin J2 (15d-PGJ2) is identified as a prostaglandin D2 metabolite generated during inflammatory processes. It is suggested to exert anti-inflammatory effects in vivo, though the mechanism remains unclear. The presence of 15d-PGJ2 in inflammatory events such as in human atherosclerotic plaques and in macrophages during inflammation highlights its potential role in modulating inflammatory responses (Shibata et al., 2002).

4. Neuritogenesis in Motor Neuron-like Cells

Prostaglandin D2, and by extension, its metabolite 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has been shown to influence neuritogenesis in motor neuron-like NSC-34 cells. This finding is significant for understanding the role of prostaglandins in neuronal differentiation and could have implications for neurological disorders or injuries that affect motor neurons (Nango et al., 2020).

properties

IUPAC Name

(Z)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16?,17-,18?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMBVRSPMRCCGG-OFUVTSKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1C(C(CC1=O)O)C/C=C\CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(R)-Prostaglandin D2
Reactant of Route 2
15(R)-Prostaglandin D2
Reactant of Route 3
15(R)-Prostaglandin D2
Reactant of Route 4
15(R)-Prostaglandin D2
Reactant of Route 5
15(R)-Prostaglandin D2
Reactant of Route 6
15(R)-Prostaglandin D2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.